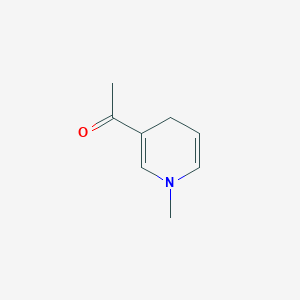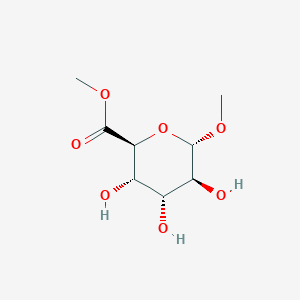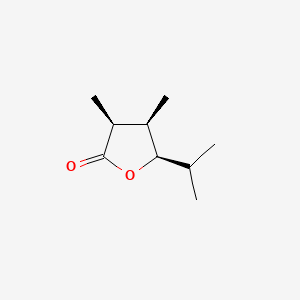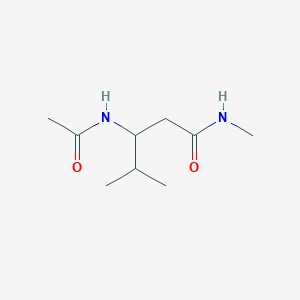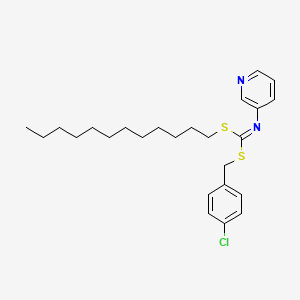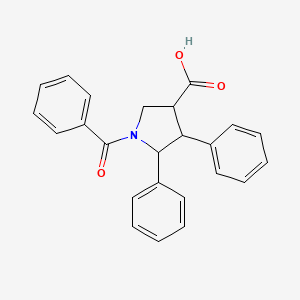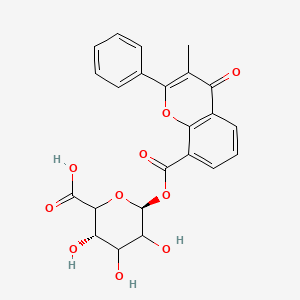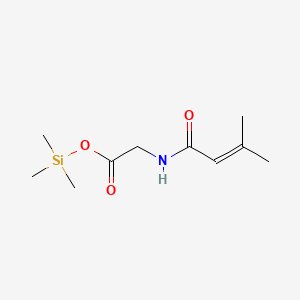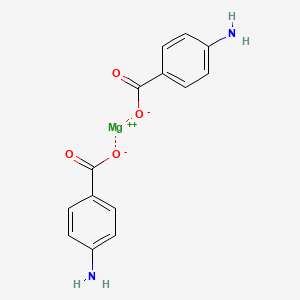![molecular formula C10H18S B13814853 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane CAS No. 5718-74-1](/img/structure/B13814853.png)
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is an organic compound with the molecular formula C₁₀H₁₈S. It is a bicyclic structure containing sulfur, which imparts unique chemical properties to the compound. This compound is known for its stability and inertness, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of sulfur-containing compounds with appropriate organic precursors. One common method involves the reaction of sulfur with a bicyclic hydrocarbon under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, alkylated products.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various functional groups, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biomolecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Similar bicyclic structure but contains oxygen instead of sulfur.
1,8-Cineole:
1,8-Epoxy-p-menthane: Another oxygen-containing bicyclic compound.
Uniqueness
1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane is unique due to the presence of sulfur in its bicyclic structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. The sulfur atom provides different reactivity and stability, making it suitable for specific applications where oxygen-containing compounds may not be effective .
Propiedades
Número CAS |
5718-74-1 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-2-thiabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18S/c1-9(2)8-4-6-10(3,11-9)7-5-8/h8H,4-7H2,1-3H3 |
Clave InChI |
NUVDNPOZQMQNKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(S1)(CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
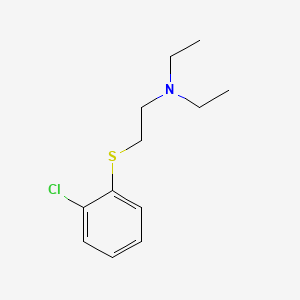
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
